molecular formula C8H5ClN2O B13709793 3-(2-Chlorophenyl)-1,2,5-oxadiazole

3-(2-Chlorophenyl)-1,2,5-oxadiazole

Cat. No.: B13709793
M. Wt: 180.59 g/mol
InChI Key: VLBQOZVHZFGVQZ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2,5-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

    Cyclization Reactions: Catalysts such as acids or bases are used to facilitate cyclization reactions, often under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

3-(2-Chlorophenyl)-1,2,5-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in its anticonvulsant activity, the compound interacts with neuronal voltage-sensitive sodium channels and L-type calcium channels, modulating their activity and reducing neuronal excitability . This interaction helps in the management of epilepsy and neuropathic pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-1,2,5-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H

InChI Key

VLBQOZVHZFGVQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2)Cl

Origin of Product

United States

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